2-Fluoro-D-tyrosinehydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVOABWDNQILK-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097073-12-4 | |
| Record name | D-Tyrosine, 2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097073-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
F Nmr As a High Sensitivity Probe in Chemical Biology
High-Resolution Accurate Mass Spectrometry (HRMS)
High-resolution accurate mass spectrometry (HRMS) provides precise mass measurements, which can be used to confirm the elemental composition of a molecule. researchgate.netnih.gov In the context of proteins labeled with 2-Fluoro-D-tyrosine, HRMS can definitively confirm the successful incorporation of the fluorinated amino acid by detecting the corresponding mass shift. nih.govnih.gov This is a critical quality control step before undertaking more detailed NMR studies. HRMS is particularly useful for analyzing complex samples and can achieve high selectivity and sensitivity. researchgate.net The resolving power of the instrument is a key parameter, with higher resolving power leading to more accurate mass assignments, which is crucial for distinguishing between different protein forms in a sample. nih.gov
Chromatographic Separation Techniques for Research Applications
HPLC is indispensable for the quality control of 2-Fluoro-D-tyrosine hydrochloride.
Purity Analysis: Reversed-phase HPLC is routinely used to assess the chemical purity of the compound, separating it from any unreacted starting materials or synthesis byproducts. nih.govhelixchrom.com
Quantitative Analysis: When coupled with a UV detector, HPLC can be used to accurately quantify the concentration of the compound. nih.gov
Enantiomeric Purity: Chiral HPLC, which uses a stationary phase capable of distinguishing between enantiomers, is crucial for determining the enantiomeric purity. This ensures that the D-isomer is not contaminated with the L-isomer, which is critical for stereospecific applications. researchgate.net
When 2-Fluoro-D-tyrosine is synthesized with a radioactive fluorine isotope, such as fluorine-18 (B77423) ([¹⁸F]), specialized analytical techniques are required.
Radio-HPLC: This method couples a standard HPLC system with a radioactivity detector in series with a UV detector. d-nb.infonih.gov It allows for the simultaneous determination of both chemical and radiochemical purity, ensuring that the radioactivity is associated with the correct chemical entity. nih.govresearchgate.net
Radio-TLC: Radio-Thin Layer Chromatography is a simpler, faster method often used for in-process quality control during the synthesis of radiopharmaceuticals to quickly assess the presence of radiochemical impurities like free [¹⁸F]fluoride. nih.gov
Method Validation and Reproducibility in Analytical Procedures
To ensure that analytical results are reliable and reproducible, all methods used for characterization and quality control must be validated. fda.gov According to guidelines from regulatory bodies like the FDA, method validation involves demonstrating:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. nih.gov
Linearity: The proportionality of the measured signal to the concentration of the analyte over a given range. d-nb.info
Accuracy: The closeness of the test results to the true value. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. d-nb.info
This rigorous validation ensures that each batch of 2-Fluoro-D-tyrosine hydrochloride meets the high standards required for its intended research applications. nih.govfda.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Fluoro-D-tyrosine hydrochloride |
| D-tyrosine |
| L-tyrosine |
| [¹⁸F]2-fluoro-D-tyrosine |
| Hydrochloric acid |
| Selectfluor |
| 3-fluorotyrosine |
| 2-fluorophenylalanine |
| 4-fluorophenylalanine |
| 4-fluorophenylalanine |
| Pentafluorophenylalanine |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) |
| [¹⁸F]Fluoride |
| 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) |
| ¹¹C-methionine (MET) |
| 3,4-dimethoxy-L-phenylalanine |
| 2-[¹⁸F]fluoroethyl bromide |
| 6-[¹⁸F]Fluoro-L-dopa |
| 2-fluoro-2-deoxyglucose |
| 5-Fluorouridine |
| Fluorotrichloromethane (CFCl₃) |
| Trifluoroacetic acid (CF₃COOH) |
| Fluorobenzene |
| O-(¹⁸F-fluoromethyl)tyrosine |
| O-(¹⁸F-fluoropropyl)tyrosine |
Applications in Biochemical and Molecular Mechanism Research
Enzymatic Studies and Mechanistic Probes
The introduction of fluorine into a substrate or enzyme can significantly alter its electronic and steric properties, providing a powerful method for probing enzyme mechanisms and specificity.
The substitution of a hydrogen atom with a highly electronegative fluorine atom on the aromatic ring of tyrosine can have profound effects on enzymatic reactions. This modification alters the pKa of the phenolic hydroxyl group and can influence the substrate's binding affinity and the rate of catalysis. nih.gov While specific kinetic data for 2-Fluoro-D-tyrosine is not extensively documented, studies on fluorinated tyrosine analogs provide insights into the expected effects.
Fluorination can impact enzyme kinetics in several ways:
Altered Binding Affinity (Km): The change in electron distribution on the aromatic ring can affect the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern substrate binding in the enzyme's active site. wikipedia.org
Modified Catalytic Rate (kcat): The electronic perturbation caused by fluorine can influence the stability of transition states during the enzymatic reaction, thereby affecting the catalytic rate.
Substrate Specificity: Enzymes often exhibit a high degree of specificity for their natural substrates. stanford.edu The introduction of a fluorine atom can test the limits of this specificity, revealing the tolerance of the enzyme's active site for modified substrates. nih.gov
Research on various enzymes has shown that fluorinated amino acids can act as substrates, inhibitors, or allosteric modulators, depending on the specific enzyme and the position of fluorination. nih.gov
Tyrosine Phenol-Lyase (TPL):
Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to phenol (B47542), pyruvate, and ammonia. wikipedia.orggenome.jp TPL has been a subject of interest for its potential in synthesizing L-tyrosine and its analogs. nih.gov While studies have utilized TPL for the synthesis of various fluorinated tyrosines from corresponding fluorophenols nih.gov, detailed mechanistic investigations using 2-Fluoro-D-tyrosine are limited. However, studies with 3-fluoro-L-tyrosine have provided valuable insights into the TPL mechanism, demonstrating how fluorinated analogs can be used to trap reaction intermediates and probe the geometry of the active site. nih.gov The enzyme is known to slowly catalyze reactions with D-tyrosine, suggesting that 2-Fluoro-D-tyrosine could potentially serve as a substrate or inhibitor, allowing for the exploration of the enzyme's stereospecificity and the role of the ortho-position in substrate recognition and catalysis. genome.jp
Tyrosine Protein Kinase Csk:
Protein and Peptide Engineering with Fluorinated Amino Acids
The incorporation of unnatural amino acids, such as 2-Fluoro-D-tyrosine, into proteins and peptides is a powerful strategy in protein engineering to create novel functionalities and biophysical properties. nih.gov
The introduction of fluorine can significantly alter the biophysical properties of peptides, including their hydrophobicity and ability to permeate cell membranes. Fluorine is the most electronegative element, yet a single fluorine atom is a poor hydrogen bond acceptor. This unique characteristic can influence a peptide's interaction with its environment.
| Property | Effect of Fluorination | Rationale |
| Hydrophobicity | Can be modulated | The high electronegativity of fluorine alters the electron distribution of the aromatic ring, influencing its interaction with water. nih.gov |
| Membrane Permeability | Potentially enhanced | Increased lipophilicity can facilitate passage through the lipid bilayer of cell membranes. acs.org |
The incorporation of fluorinated amino acids can exert significant control over the conformational preferences and secondary structure of peptides and proteins. The steric and electronic effects of the fluorine atom can influence dihedral angles and favor specific backbone conformations.
Secondary Structure Propensities: The preference of an amino acid to be in an α-helix, β-sheet, or turn is known as its secondary structure propensity. Fluorination can alter these propensities. For example, some fluorinated amino acids have been shown to stabilize β-sheet structures. nih.gov The specific impact of 2-Fluoro-D-tyrosine would depend on its interactions within the context of a particular peptide or protein structure. dtic.mil
| Structural Aspect | Influence of Fluorination | Mechanism |
| Conformational Preferences | Can favor specific rotamers | Stereoelectronic effects, such as the gauche effect, can restrict side-chain and backbone dihedral angles. nih.gov |
| Secondary Structure | Can alter propensities for α-helices and β-sheets | The unique steric and electronic properties of the fluorinated side chain can influence local and global folding. nih.gov |
A primary goal of protein design is to create novel proteins with tailored functions, such as enhanced stability, novel binding specificities, or new catalytic activities. The incorporation of unnatural amino acids like 2-Fluoro-D-tyrosine provides a powerful tool to achieve these goals.
Enhanced Stability: The introduction of fluorinated amino acids can increase the thermal and chemical stability of proteins. This "fluorous effect" is driven by the favorable interactions between fluorinated side chains within the hydrophobic core of a protein. nih.gov
Novel Binding and Catalysis: By altering the electronic environment of an active site or binding interface, 2-fluorotyrosine can be used to fine-tune protein-ligand interactions or modulate catalytic activity. nih.gov The ability to site-specifically incorporate 2-fluorotyrosine allows for precise engineering of protein function. nih.gov
Probing Protein Dynamics: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating 2-fluorotyrosine into a protein allows for the use of ¹⁹F NMR spectroscopy to study protein structure, dynamics, and interactions with other molecules in a way that is not possible with standard amino acids. nih.gov
The synthesis of proteins containing 2-fluoro-L-tyrosine has been achieved using both in vivo and cell-free protein synthesis systems, demonstrating the feasibility of creating these novel biomolecules. nih.govrsc.org
Molecular Recognition and Interaction Analysis
Probing Ligand-Target Interactions in Biological Systems
2-Fluoro-D-tyrosine hydrochloride serves as a powerful probe for investigating the interactions between ligands and their biological targets. By incorporating fluorinated amino acids like 2-fluorotyrosine (2FY) into a protein, researchers can leverage Protein-Observed Fluorine NMR (PrOF NMR) spectroscopy to monitor these interactions with high sensitivity. nih.govresearchgate.net PrOF NMR is a technique that can detect changes in the local environment of the fluorine atom, providing information on ligand binding, conformational changes, and allosteric effects. nsf.govyoutube.com
The fluorine nucleus is particularly sensitive to its chemical surroundings, meaning that when a ligand binds to a protein labeled with 2FY, the 19F NMR signal of the nearby fluoro-amino acid will often shift. acs.org The magnitude of this chemical shift perturbation can be used to determine the binding affinity (dissociation constant, Kd) of the ligand. This method is effective even for weak-binding fragments, which are often the starting point in drug discovery campaigns. acs.org
A key advantage of using 2FY is its ability to report on allosteric interactions—changes that occur at a site distant from where the primary ligand binds. In a comparative study, 2FY incorporated into the KIX domain of the CBP/p300 protein was able to detect allosteric effects from the binding of a protein partner, MLL, that were not observable when using its isomer, 3-fluorotyrosine. nih.govresearchgate.net This demonstrates the unique sensitivity of 2FY in mapping complex protein-protein interaction networks.
Elucidation of Receptor Binding Domains
The same PrOF NMR methodology used to study ligand interactions is instrumental in the elucidation of receptor binding domains. A receptor binding domain (RBD) is the specific region of a protein that binds to a receptor, initiating a biological response. news-medical.net Understanding the structure and dynamics of RBDs is crucial for developing targeted therapeutics.
By strategically incorporating 2-Fluoro-D-tyrosine at various positions within a protein of interest, scientists can map the binding interface with a receptor or other binding partner. When the labeled protein interacts with its target, only the 19F NMR signals from the 2FY residues located within or near the binding domain will be significantly perturbed. acs.org This allows for the precise identification of the amino acids that constitute the binding site.
Computational analysis can complement this experimental approach. For instance, druggability analysis can predict potential binding sites near aromatic amino acids, supporting the strategy of labeling these residues to characterize protein-ligand interactions at such interfaces. acs.org In studies of the bromodomain protein Brd4, labeling with fluorinated aromatic amino acids allowed for the characterization of different binding modes for various ligands, showcasing the method's utility in defining the specifics of a binding domain. acs.org The ability to resolve distinct conformational states of a protein upon ligand binding, as shown in studies of G protein-coupled receptors (GPCRs), further underscores the power of this technique in detailing the functional landscape of receptor domains. nih.gov
Metabolic Pathway Research and Elucidation
Fluorinated amino acids, particularly when labeled with the positron-emitting isotope fluorine-18 (B77423) (18F), are invaluable tracers for studying metabolic pathways both in laboratory settings (in vitro) and in living organisms (in vivo).
In Vitro and In Vivo Metabolic Studies using Fluorinated Amino Acids as Tracers
The use of 18F-labeled amino acids, such as 2-[18F]fluoro-L-tyrosine, is a cornerstone of metabolic research, primarily through Positron Emission Tomography (PET). nsf.gov PET imaging allows for the non-invasive, quantitative assessment of metabolic processes in vivo. Fluorinated amino acids are particularly useful as tracers for protein synthesis. researchgate.net
In vivo studies in rats using no-carrier-added 2-[18F]fluoro-L-tyrosine have shown that the tracer is rapidly taken up and incorporated into proteins in various brain regions, including the cerebellum and cortex. nih.govnsf.gov The rate of this incorporation can be measured to determine the rate of protein synthesis in those tissues. nih.gov Analysis of the distribution of radioactivity via methods like High-Performance Liquid Chromatography (HPLC) confirms that a significant fraction of the tracer becomes protein-bound over time. nih.govacs.org
The principle behind using these tracers is the precursor-product relationship. researchgate.net The fluorinated amino acid acts as a precursor, and the newly synthesized protein is the product. By administering the tracer and measuring its incorporation into the protein pool over time, the fractional synthesis rate (FSR) of the protein can be calculated. researchgate.net This approach provides critical insights into the dynamics of protein turnover under various physiological and pathological conditions.
| Tracer Study Summary | |
| Tracer | 2-[18F]fluoro-L-tyrosine |
| Methodology | Positron Emission Tomography (PET), HPLC analysis, Protein Precipitation |
| Model Organism | Rat |
| Key Finding | Fast and almost quantitative incorporation into protein fractions of the cerebellum and cortex. nih.govnsf.gov |
| Application | Assessment of the rate of protein synthesis in vivo. nih.govnsf.gov |
Omics-Guided Approaches for Pathway Discovery
Modern biological research increasingly relies on "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of cellular processes. Integrating data from these different levels (a multi-omics approach) is a powerful strategy for discovering and elucidating metabolic pathways. nih.govnih.gov
An omics-guided approach can reveal how a biological system responds to a particular stimulus or perturbation. For example, metabolomics, which is the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell. earth.com In the context of 2-Fluoro-D-tyrosine, its introduction into a biological system would cause subtle changes in related metabolic pathways. Untargeted metabolomics assays could then be used to detect these alterations, identifying metabolites whose concentrations have changed significantly. nih.gov
These altered metabolites can then be mapped onto known metabolic networks. When combined with transcriptomics (gene expression) and proteomics (protein expression) data, researchers can construct a comprehensive picture of the affected pathways. nih.gov For instance, if the introduction of 2-Fluoro-D-tyrosine leads to the accumulation of a specific intermediate and is correlated with the upregulation of a particular enzyme's gene and protein levels, it provides strong evidence for that enzyme's role in the metabolism of the fluorinated analogue. This integrative analysis helps to identify novel pathway components and regulatory mechanisms that would be missed by single-omics studies. nih.gov
Investigation of Tyrosine Metabolic Pathways and Analogues
2-Fluoro-D-tyrosine hydrochloride is an analogue of the amino acid tyrosine. As such, it can be used to investigate the intricacies of tyrosine's own metabolic pathways. Tyrosine is a precursor for a wide array of important biological compounds, including neurotransmitters (dopamine, norepinephrine), hormones (thyroid hormones), and pigments (melanin). youtube.com
The degradation of tyrosine is a multi-step enzymatic process. Defects in this pathway can lead to metabolic diseases like tyrosinemia. acs.orggalaxyproject.org Researchers can study these pathways by introducing labeled analogues, like deuterated tyrosine or fluorinated tyrosine, and tracing their fate. For example, studies using deuterated tyrosine loads in patients with metabolic disorders have helped pinpoint specific enzyme deficiencies by analyzing the pattern of excreted metabolites. galaxyproject.org
Emerging Research Avenues and Future Perspectives for 2 Fluoro D Tyrosinehydrochloride
Development of Next-Generation Fluorinated Probes for Biomolecular Systems
The fluorine-19 (¹⁹F) isotope is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. Crucially, since fluorine is virtually absent from biological systems, ¹⁹F NMR offers background-free detection. researchgate.net This has spurred the development of fluorinated amino acids, including derivatives of tyrosine, as powerful probes for studying protein structure, dynamics, and interactions. researchgate.net
Fluorinated aromatic amino acids are particularly useful as they can be incorporated into proteins and serve as reporters to investigate biosynthetic pathways and protein folding. The unique chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes in a protein upon ligand binding or during its catalytic cycle. researchgate.net
Beyond NMR, fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is central to Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. mdpi.com Analogs like 6-[¹⁸F]Fluoro-L-DOPA have been synthesized for PET imaging, demonstrating the potential of fluorinated tyrosines as radiotracers. nucmedcor.com 2-Fluoro-5-hydroxyl-L-tyrosine hydrochloride, a related compound, is also used as a radiotracer for PET imaging in cancer diagnostics. cymitquimica.com The development of such probes allows for non-invasive, real-time visualization of metabolic processes and disease states in living organisms.
Table 1: Comparison of Fluorinated Probes for Biomolecular Analysis
| Probe Type | Isotope | Technique | Application | Key Advantage |
|---|---|---|---|---|
| Structural Probe | ¹⁹F | NMR Spectroscopy | Studying protein structure, conformation, and interactions. researchgate.net | Background-free signal, high sensitivity to local environment. researchgate.net |
| Imaging Tracer | ¹⁸F | PET Imaging | In vivo imaging of metabolic pathways, cancer diagnosis. mdpi.com | High sensitivity for non-invasive, whole-body imaging. mdpi.com |
Advanced Strategies for Targeted Incorporation into Complex Biological Architectures
The utility of fluorinated amino acids as probes is contingent on their successful incorporation into specific sites within peptides and proteins. Researchers have developed several sophisticated strategies to achieve this targeted placement.
One major approach is genetic code expansion , which involves creating an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that uniquely recognizes the unnatural amino acid (in this case, a fluorinated tyrosine) and incorporates it in response to a specific codon, typically the amber stop codon (UAG). researchgate.net This allows for the precise, site-specific insertion of the fluorinated analog into a protein sequence within a living cell. researchgate.net A key challenge is evolving a synthetase that is highly specific for the fluorinated amino acid over its canonical counterpart, tyrosine. researchgate.net
Another innovative method uses a "photochemical disguise" to mask the fluorinated amino acid. nih.gov For instance, o-nitrobenzyl-2-fluorotyrosine can be genetically encoded in Escherichia coli. nih.gov The bulky o-nitrobenzyl group prevents the amino acid from being recognized by the cell's natural protein synthesis machinery, thus avoiding random, global incorporation. nih.gov The protecting group can then be removed with light, revealing the 2-fluorotyrosine at the desired position.
For global, rather than site-specific, substitution, Selective Pressure Incorporation (SPI) is used. frontiersin.org This technique employs an auxotrophic bacterial strain (one that cannot synthesize a particular canonical amino acid) and provides it with the fluorinated analog in the growth medium. frontiersin.org The cellular machinery is thus forced to incorporate the analog into all corresponding positions in the protein.
Table 2: Strategies for Incorporating Fluorinated Tyrosine into Proteins
| Strategy | Principle | Specificity | Key Features |
|---|---|---|---|
| Genetic Code Expansion | Use of an evolved, orthogonal aaRS/tRNA pair to recognize a unique codon. researchgate.net | Site-Specific | Enables precise placement of a single fluorinated amino acid. researchgate.net |
| Photochemical Disguise | A protecting group masks the amino acid, preventing recognition by endogenous machinery until removed by light. nih.gov | Site-Specific | Provides temporal control over the activation of the incorporated amino acid. nih.gov |
| Precursor-Directed Biosynthesis | Supplying a fluorinated precursor to an organism that naturally produces a peptide or protein. nih.gov | Residue-Specific | Relies on the natural promiscuity of biosynthetic enzymes. nih.gov |
| Selective Pressure Incorporation (SPI) | Using an auxotrophic host that cannot synthesize tyrosine, forcing it to use a supplied fluorinated analog. frontiersin.org | Global | Replaces all instances of tyrosine with the fluorinated analog. frontiersin.org |
Integration of Multimodal Spectroscopic and Computational Approaches
To fully harness the information provided by fluorinated probes, researchers integrate data from multiple spectroscopic techniques with computational modeling. The unique properties of fluorinated tyrosines make them amenable to a variety of analytical methods beyond standard ¹⁹F NMR.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as tyrosyl radicals, which are key intermediates in many enzymatic reactions. researchgate.net The incorporation of fluorotyrosines, such as 2,3,5-trifluorotyrosine, into enzymes like ribonucleotide reductase alters the electronic properties of the radical. researchgate.net This creates a distinct EPR signal that simplifies spectral analysis and allows for the unambiguous identification of new radical species on the catalytic pathway. researchgate.net
Data from high-resolution techniques like cryo-electron microscopy (cryo-EM) can be combined with spectroscopic findings. For example, the incorporation of 2,3,5-trifluoro-L-tyrosine was instrumental in obtaining the first high-resolution structure of an active ribonucleotide reductase complex, providing atomic-level insights into its function. researchgate.net Other analytical methods, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry, are routinely used to confirm the purity and successful incorporation of the fluorinated amino acid into the final protein product. cymitquimica.com
Computational approaches play a vital role in interpreting the complex data generated by these spectroscopic methods. Quantum mechanical calculations can predict how fluorination will affect the pKa and reduction potential of the tyrosine residue, helping to rationalize observed changes in enzyme activity and radical stability. Molecular dynamics simulations can model the conformational effects of incorporating a fluorinated amino acid, providing a dynamic picture that complements the static structures obtained from cryo-EM or X-ray crystallography.
Table 3: Spectroscopic Techniques for Analyzing Fluorinated Tyrosine Systems
| Technique | Information Provided | Example Application |
|---|---|---|
| ¹⁹F NMR | Protein conformation, ligand binding, dynamics. researchgate.net | Monitoring conformational changes in real-time. researchgate.net |
| EPR Spectroscopy | Characterization of radical intermediates, electron transfer pathways. researchgate.net | Identifying and characterizing tyrosyl radicals in enzymes. researchgate.net |
| Cryo-Electron Microscopy | High-resolution 3D structure of protein complexes. researchgate.net | Determining the atomic structure of an enzyme with a fluorinated amino acid at its active site. researchgate.net |
| HPLC / Mass Spectrometry | Purity, identity, and verification of incorporation. cymitquimica.com | Confirming the mass of a protein to verify that the fluorinated analog has been incorporated. frontiersin.org |
Expanding the Scope of Biosynthetic Pathways for Fluorinated Molecules
While chemical synthesis provides access to a wide range of fluorinated amino acids, there is growing interest in developing and expanding biosynthetic routes for their production and incorporation. Leveraging and engineering biological machinery can offer more sustainable and stereospecific methods for creating complex fluorinated molecules.
One major strategy is the directed evolution of enzymes . nih.gov For instance, researchers have successfully engineered a mutant of the tryptophan synthase β-subunit that can efficiently synthesize fluorinated tryptophan analogs from simpler fluorinated precursors. nih.gov A similar approach has been applied to non-ribosomal peptide synthetases (NRPSs), the large enzymes that build many peptide antibiotics. By introducing a single mutation (W239S) into the GrsA NRPS module, scientists significantly improved the incorporation of 4-fluoro-phenylalanine into the antibiotic gramicidin (B1672133) S. nih.gov This demonstrates that enzyme engineering can overcome the natural selectivity of biosynthetic pathways to produce novel fluorinated peptides. nih.gov
Precursor-directed biosynthesis is another powerful method that exploits the inherent, albeit limited, promiscuity of some natural biosynthetic pathways. nih.gov By feeding a fluorinated amino acid to a culture of an organism that produces a specific peptide or protein, the fluorinated analog can be incorporated in place of the natural one. nih.gov
The inherent promiscuity of the natural translational machinery in organisms like E. coli can also be harnessed. Studies have shown that the wild-type aminoacyl-tRNA synthetases for phenylalanine and tyrosine can recognize and activate a range of structurally similar analogs, including fluorinated versions, leading to their incorporation into proteins. rsc.org Understanding the limits of this promiscuity is key to exploiting it for the production of proteins containing fluorinated amino acids without the need for extensive genetic engineering. rsc.org These efforts, combined with advances in synthetic biology, are paving the way for the custom biosynthesis of a wide array of fluorinated molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2-Fluoro-D-tyrosine Hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves fluorination of tyrosine derivatives using agents like Selectfluor™ under controlled pH (6.5–7.5) and temperature (25–40°C). Post-synthesis, purity is validated via reverse-phase HPLC (C18 column, UV detection at 280 nm) and mass spectrometry (ESI-MS) .
- Key Considerations : Monitor reaction intermediates using TLC (silica gel, n-butanol:acetic acid:water 4:1:1). Quantify yield via gravimetric analysis after recrystallization in ethanol/water mixtures.
Q. How does 2-Fluoro-D-tyrosine Hydrochloride stability vary under different storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Use DSC (Differential Scanning Calorimetry) to detect polymorphic changes and UV-Vis spectroscopy to track absorbance shifts indicative of fluorophore breakdown .
- Data Interpretation : A 5% mass loss (TGA) or new HPLC peaks may indicate decomposition. Store lyophilized powder at -20°C in argon-filled vials to minimize hydrolysis .
Q. What analytical techniques are recommended for characterizing 2-Fluoro-D-tyrosine Hydrochloride?
- Techniques :
- Chiral Purity : Chiral HPLC (Chirobiotic T column, methanol:ammonium acetate mobile phase) to confirm D-enantiomer dominance .
- Structural Confirmation : H/F NMR (DO solvent) to verify fluorine substitution and hydrochloride salt formation .
- Elemental Analysis : Match experimental C, H, N, F, Cl percentages to theoretical values (≤0.3% deviation) .
Q. What safety precautions are critical when handling 2-Fluoro-D-tyrosine Hydrochloride?
- Guidelines : Use PPE (nitrile gloves, lab coat, safety goggles) in fume hoods. Refer to SDS for emergency procedures; in case of inhalation, administer oxygen and seek medical evaluation. Avoid aqueous waste mixing with strong acids/bases to prevent HF release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 2-Fluoro-D-tyrosine Hydrochloride?
- Approach : Conduct meta-analysis of published IC values (e.g., enzyme inhibition assays) using standardized buffers (e.g., Tris-HCl pH 7.4). Control variables:
- Temperature (25°C vs. 37°C).
- Enzyme source (recombinant vs. tissue-extracted).
- Statistical tests (ANOVA with post-hoc Tukey) to identify outliers .
- Case Study : Discrepancies in tyrosine hydroxylase inhibition may arise from assay interference by residual fluorination reagents .
Q. What strategies optimize enantiomeric purity during large-scale synthesis?
- Optimization :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance D-enantiomer yield (>98% ee) .
- Crystallization : Solvent screening (e.g., acetone/water) to isolate desired enantiomer. Monitor ee via polarimetry .
- Table 1 : Enantiomeric Excess (ee) Under Different Conditions
| Catalyst System | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|
| BINAP-Ru | MeOH | 25 | 98.5 |
| No Catalyst | EtOH | 40 | 76.2 |
Q. How does 2-Fluoro-D-tyrosine Hydrochloride interact with cellular uptake mechanisms in vivo?
- Experimental Design :
- Radiolabel (F isotope) the compound for PET imaging in rodent models. Compare uptake kinetics in brain vs. liver tissues .
- Inhibit LAT1 transporters (using BCH inhibitor) to assess specificity. Data normalization: protein content (Bradford assay) .
- Key Finding : 30% reduced uptake in LAT1-knockout models suggests transporter-dependent absorption.
Q. What computational methods predict the metabolic fate of 2-Fluoro-D-tyrosine Hydrochloride?
- Tools :
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor™ to identify potential Phase I/II metabolites (e.g., defluorination, glucuronidation).
- Docking Studies : AutoDock Vina to model binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
